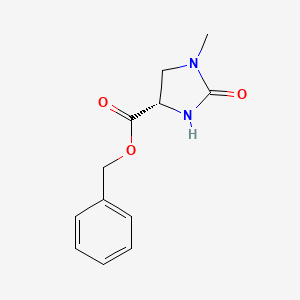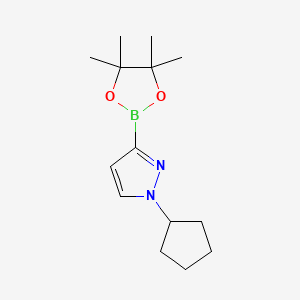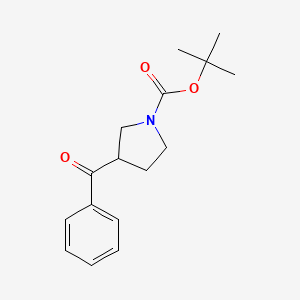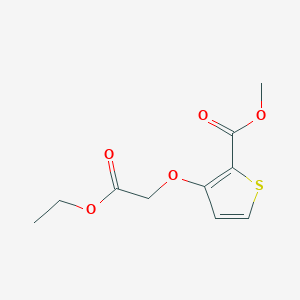![molecular formula C23H25N3O3 B2728034 2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631867-05-5](/img/structure/B2728034.png)
2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Diethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine-2,4-dione derivatives, also known as tetramic acids, are a class of compounds with significant medicinal properties. They have been synthesized and evaluated for various biological activities, including antibacterial properties. For instance, a study presented the unexpected synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, showing moderate antibacterial activity against S. aureus and E. coli (Angelov et al., 2023).
Heterocyclic Compounds in Material Science
Heterocyclic compounds like diketopyrrolopyrroles have been explored for their photophysical properties. These compounds are significant in material science, especially for their application in organic electronics and photonics. A study on the linear photophysics, stimulated emission, and ultrafast spectroscopy of diketopyrrolopyrrole derivatives highlights their potential in nonlinear optical applications (Zadeh et al., 2015).
Chemosensors for Metal Ions
Naphthoquinone-based chemosensors, similar in functional groups to the compound of interest, have been synthesized for the detection of transition metal ions. These compounds exhibit remarkable selectivity towards certain metal ions, which could be useful in environmental monitoring and analytical chemistry. For example, a study demonstrated the synthesis and molecular recognition abilities of naphthoquinone-based ligands towards transition metal ions, showcasing their potential as chemosensors (Gosavi-Mirkute et al., 2017).
Organic Synthesis and Drug Development
Compounds with pyrrolidine or pyridyl groups play a crucial role in organic synthesis, serving as building blocks for more complex molecules. Their versatility enables the synthesis of a wide range of bioactive molecules, potentially useful in drug discovery and development. For instance, the synthesis of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones and their evaluation for reversing electroconvulsive shock-induced amnesia in mice illustrates the therapeutic potential of such structures (Butler et al., 1987).
特性
IUPAC Name |
2-[3-(diethylamino)propyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-25(4-2)14-7-15-26-20(16-10-12-24-13-11-16)19-21(27)17-8-5-6-9-18(17)29-22(19)23(26)28/h5-6,8-13,20H,3-4,7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWOIXQECOOFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
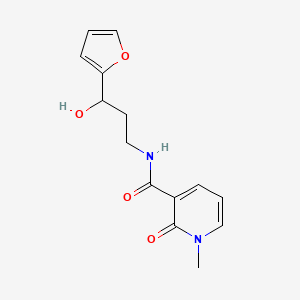

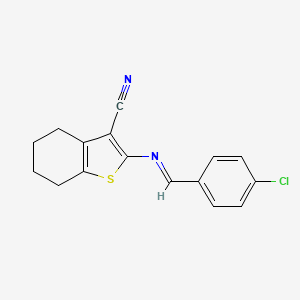

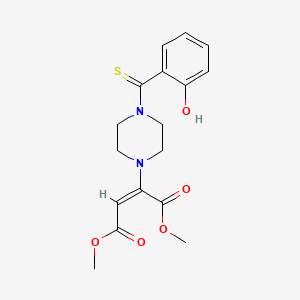
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2727957.png)



![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)
